molecular formula C24H34O B13757585 3,4',5-Tris(1,1-dimethylethyl)(1,1'-biphenyl)-4-ol CAS No. 6257-39-2

3,4',5-Tris(1,1-dimethylethyl)(1,1'-biphenyl)-4-ol

Cat. No.: B13757585
CAS No.: 6257-39-2
M. Wt: 338.5 g/mol
InChI Key: USTAEAIVHPZIQS-UHFFFAOYSA-N
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Description

3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol is a complex organic compound characterized by its biphenyl structure with three tert-butyl groups attached at the 3, 4’, and 5 positions, and a hydroxyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the tert-butyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while substitution reactions can introduce various functional groups into the biphenyl structure.

Scientific Research Applications

3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and tert-butyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(1,1-dimethylethyl)phenol: Similar structure but with a single phenyl ring.

    4,4’-Bis(1,1-dimethylethyl)biphenyl: Lacks the hydroxyl group.

    3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Similar functional groups but different overall structure.

Properties

CAS No.

6257-39-2

Molecular Formula

C24H34O

Molecular Weight

338.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(4-tert-butylphenyl)phenol

InChI

InChI=1S/C24H34O/c1-22(2,3)18-12-10-16(11-13-18)17-14-19(23(4,5)6)21(25)20(15-17)24(7,8)9/h10-15,25H,1-9H3

InChI Key

USTAEAIVHPZIQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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